molecular formula C14H12BrNO B12996488 2-Bromo-N-(p-tolyl)benzamide CAS No. 136926-09-5

2-Bromo-N-(p-tolyl)benzamide

Cat. No.: B12996488
CAS No.: 136926-09-5
M. Wt: 290.15 g/mol
InChI Key: IXEXZRWRTPMQBQ-UHFFFAOYSA-N
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Description

2-Bromo-N-(p-tolyl)benzamide, also known by its IUPAC name 2-Bromo-N-(4-methylphenyl)benzamide, is an organic compound with the molecular formula C14H12BrNO. This compound is characterized by the presence of a bromine atom attached to the benzamide structure, which includes a benzene ring bonded to an amide group. The compound is often used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(p-tolyl)benzamide typically involves the bromination of N-(p-tolyl)benzamide. One common method includes the reaction of N-(p-tolyl)benzamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(p-tolyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include corresponding oxides or hydroxyl derivatives.

    Reduction: Products include de-brominated benzamide derivatives.

Scientific Research Applications

2-Bromo-N-(p-tolyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(p-tolyl)benzamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(o-tolyl)benzamide
  • 2-Bromo-N-(m-tolyl)benzamide
  • 2-Chloro-N-(p-tolyl)benzamide

Uniqueness

2-Bromo-N-(p-tolyl)benzamide is unique due to the position of the bromine atom and the methyl group on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it suitable for particular applications that similar compounds may not fulfill.

Properties

CAS No.

136926-09-5

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

2-bromo-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C14H12BrNO/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17)

InChI Key

IXEXZRWRTPMQBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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